1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethan-1-one
Description
The compound 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethan-1-one features a pyrrolidine ring substituted at the 3-position with a 1,2,3-triazole moiety bearing an aminomethyl group at its 4-position. The aminomethyl group enhances hydrophilicity compared to aryl or heteroaryl substituents, which may improve solubility and bioavailability .
Properties
IUPAC Name |
1-[3-[4-(aminomethyl)triazol-1-yl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-7(15)13-3-2-9(6-13)14-5-8(4-10)11-12-14/h5,9H,2-4,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAOSYDYVDQFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethan-1-one is a derivative of the 1,2,3-triazole scaffold, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 250.32 g/mol. The structure features a triazole ring that is known for its ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar triazole derivatives have been shown to inhibit various kinases involved in signaling pathways that regulate cell growth and proliferation. For instance, compounds with triazole moieties have been identified as potent inhibitors of mTOR and EGFR kinases, which are crucial in cancer biology .
- Anti-inflammatory Activity : Triazole derivatives have been reported to inhibit cytokine production, suggesting potential applications in treating chronic inflammatory diseases . This mechanism may involve modulation of NF-kB signaling pathways.
- Anticancer Activity : Preliminary studies indicate that triazole-based compounds exhibit anticancer properties through apoptosis induction and antiangiogenic effects. For example, compounds similar to the one have shown efficacy against various cancer cell lines .
Biological Activity Data
A summary of relevant biological activities associated with triazole derivatives is presented below:
| Activity Type | Example Compounds | IC50 Values (µM) | References |
|---|---|---|---|
| mTOR Inhibition | Compound A | 0.5 - 5 | |
| EGFR Inhibition | Compound B | 0.2 - 0.8 | |
| Anti-inflammatory | Compound C | 10 - 50 | |
| Anticancer (A549 cells) | Compound D | 5 - 15 |
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer activity of a series of triazole derivatives against A549 lung cancer cells using the XTT assay. The results indicated that specific modifications on the triazole ring enhanced cytotoxicity significantly, with some compounds demonstrating IC50 values as low as 5 µM .
Case Study 2: Anti-inflammatory Effects
Research involving animal models demonstrated that triazole derivatives could reduce inflammation markers in chronic inflammatory conditions. The compounds were found to decrease TNF-alpha and IL-6 levels significantly, suggesting their potential use in therapeutic strategies for inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethan-1-one exhibit significant antibacterial and antifungal activities. For instance, triazoles can disrupt the synthesis of ergosterol in fungal cell membranes, making them effective against various fungal infections .
Anticancer Properties
Research indicates that triazole-containing compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis. In particular, some studies have focused on the ability of triazole derivatives to act as inhibitors of certain kinases involved in cancer progression .
Neuroprotective Effects
Emerging evidence suggests that triazole derivatives may provide neuroprotection in models of neurodegenerative diseases. Their ability to modulate neurotransmitter systems and reduce oxidative stress is being investigated for potential therapeutic applications in conditions like Alzheimer's disease .
Material Science Applications
Polymer Chemistry
Triazole derivatives are increasingly used as building blocks in polymer chemistry due to their unique chemical properties. They can participate in click chemistry reactions, leading to the development of novel polymers with tailored properties for specific applications such as drug delivery systems and smart materials .
Catalysis
The incorporation of triazole groups into catalytic systems has been shown to enhance the efficiency of various chemical reactions. Their ability to stabilize transition states and facilitate electron transfer processes makes them valuable in organic synthesis and industrial applications .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethan-1-one with structurally related triazole-pyrrolidine derivatives:
Key Observations:
Structural Variations: The target compound’s aminomethyl group distinguishes it from aryl (e.g., 2cab), heteroaryl (e.g., 2cad), and electron-withdrawing (e.g., 2cac) substituents. This group likely enhances solubility and hydrogen-bonding interactions compared to hydrophobic substituents . ’s compound uses a 1,2,4-triazole isomer, which alters regioselectivity and electronic properties compared to the target’s 1,2,3-triazole core.
Synthetic Efficiency: Triazole-pyrrolidine derivatives in achieve yields of 87–96% via solid- or solution-phase synthesis, suggesting robust methods for analogous compounds.
Spectroscopic Data :
- The LC-MS [M+1]+ values for compounds in align with their molecular weights (e.g., 263 for 2cad). The target compound’s theoretical [M+1]+ would be 211.25 , though experimental validation is needed.
Research Findings and Implications
- Synthetic Challenges: The aminomethyl group may necessitate specialized reagents (e.g., propargylamine derivatives) and protection strategies (e.g., Boc or Fmoc) during CuAAC synthesis .
- Property Advantages: The aminomethyl group’s polarity could improve pharmacokinetic profiles compared to lipophilic analogs (e.g., 2cab or 2cad) .
- Future Directions: Comparative studies on binding affinity (e.g., via crystallography, as in ) and solubility measurements are needed to validate the aminomethyl group’s impact.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the 1,2,3-triazole ring, often via azide-alkyne cycloaddition ("click chemistry").
- Introduction of the aminomethyl substituent on the triazole ring.
- Coupling of the triazole-substituted pyrrolidine with an ethanone moiety.
This approach leverages well-established synthetic routes for triazole formation and subsequent functional group transformations.
Preparation of the 1,2,3-Triazole Core
The 1,2,3-triazole ring is commonly synthesized by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly regioselective and efficient reaction. The key steps include:
- Synthesis of the azide precursor: Typically, an azide group is introduced on a suitable substrate, such as a pyrrolidine derivative.
- Cycloaddition with an alkyne: The azide reacts with a terminal alkyne under Cu(I) catalysis to form the 1,4-disubstituted 1,2,3-triazole ring.
This method is favored due to its mild conditions, high yields, and tolerance to various functional groups.
Introduction of the Aminomethyl Group on the Triazole
The aminomethyl substituent at the 4-position of the triazole can be introduced by:
- Reduction of a corresponding nitrile or azidomethyl precursor attached to the triazole ring.
- Alternatively, nucleophilic substitution on a halomethyl-triazole intermediate with an amine source.
This step requires careful control to avoid over-reduction or side reactions.
Coupling to Pyrrolidine and Ethanone Moieties
The pyrrolidine ring bearing the triazole substituent is further functionalized by acetylation to introduce the ethanone group at the nitrogen atom of the pyrrolidine. This is typically achieved by:
- N-acetylation of the pyrrolidine nitrogen using acetyl chloride or acetic anhydride under basic or neutral conditions.
- The reaction is conducted in solvents like dichloromethane or acetonitrile, often at room temperature or under reflux depending on reactivity.
Representative Reaction Conditions and Catalysts
While specific literature on this exact compound is limited, analogous synthetic methods for related triazole-pyrrolidine compounds suggest the following:
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield Range |
|---|---|---|---|---|---|
| Azide formation | Sodium azide, halide substrate | DMF or DMSO | 50-80 °C | Several hours | >80% |
| CuAAC cycloaddition | CuSO4 + sodium ascorbate | t-BuOH/H2O mixture | Room temperature | 1-24 hours | 85-95% |
| Aminomethyl introduction | Reduction (e.g., LiAlH4) or substitution | THF or MeOH | 0-25 °C | 1-4 hours | 70-90% |
| N-acetylation of pyrrolidine N | Acetyl chloride or acetic anhydride + base | DCM or acetonitrile | 0-40 °C | 0.5-3 hours | 80-90% |
Advanced Synthetic Techniques and Optimization
- Ultrasound irradiation: Enhances reaction rates and yields in multi-component reactions involving heterocyclic synthesis, as demonstrated for related pyrrolidine and triazole derivatives.
- Catalyst choice: Copper(I) catalysts are essential for regioselective triazole formation; alternative catalysts like InCl3 have been used in related heterocyclic syntheses to improve yields and reaction times.
- Solvent effects: Mixed solvents such as 50% ethanol-water have been shown to optimize yields and reaction rates in related heterocyclic syntheses under mild conditions.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents / Catalysts | Typical Conditions | Notes |
|---|---|---|---|
| Azide precursor synthesis | Sodium azide, halide substrate | DMF, 50-80 °C, hours | High purity azide essential |
| CuAAC triazole formation | CuSO4 + sodium ascorbate | t-BuOH/H2O, RT, 1-24 h | High regioselectivity, mild conditions |
| Aminomethyl group introduction | LiAlH4 reduction or substitution | THF/MeOH, 0-25 °C, 1-4 h | Careful control to avoid side reactions |
| Pyrrolidine N-acetylation | Acetyl chloride, base | DCM or acetonitrile, 0-40 °C, 0.5-3 h | Efficient acetylation step |
Research Findings and Considerations
- The ultrasound-assisted synthesis of related heterocycles improves yields and reduces reaction times significantly, suggesting potential for optimization in this compound's synthesis.
- The choice of catalyst and solvent critically affects the yield and purity of the triazole formation step, with copper(I) catalysis in mixed solvents being optimal.
- The aminomethyl functionalization requires selective reduction or substitution strategies to maintain the integrity of the triazole ring and avoid over-reduction or side reactions.
- The acetylation step is straightforward but must be controlled to prevent over-acetylation or decomposition.
Q & A
Q. What are the primary synthetic routes for 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethan-1-one?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the reactivity of aminomethyl-triazole precursors .
- Step 2 : Introduction of the acetyl group via nucleophilic substitution or acylation under controlled conditions (e.g., using acetyl chloride in anhydrous dichloromethane at 0–5°C) .
- Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (critical for minimizing side reactions), and stoichiometry of reagents .
Q. How is the compound characterized to confirm its structural integrity?
A combination of analytical techniques is employed:
- NMR Spectroscopy : - and -NMR to verify proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and carbonyl signals (δ ~205 ppm) .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ at m/z 266.148) .
- FTIR : Peaks at ~1650 cm (C=O stretch) and ~3350 cm (N-H stretch from aminomethyl) .
Q. What preliminary biological assays are recommended to assess its activity?
Initial screening often includes:
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Antimicrobial testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Enzyme inhibition : Kinase or protease inhibition assays, leveraging the triazole’s metal-binding capacity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Key strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction purification via column chromatography .
- Catalyst Optimization : Use of Cu(I) catalysts (e.g., CuBr(PPh)) for regioselective triazole formation .
- Temperature Gradients : Slow heating (e.g., 40°C → 80°C over 12 hours) to minimize decomposition .
Q. What crystallographic data reveal the compound’s 3D conformation?
Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:
- Bond Lengths : C=O bond ~1.22 Å, N-N bond in triazole ~1.34 Å .
- Dihedral Angles : Triazole-pyrrolidine dihedral angles of ~15° indicate partial planarity .
- Hydrogen Bonding : N-H···O interactions stabilize the aminomethyl group .
Q. How do structural modifications influence biological activity?
Structure-Activity Relationship (SAR) studies focus on:
- Aminomethyl Group : Replacement with hydroxymethyl reduces antimicrobial activity by ~40%, likely due to altered H-bonding .
- Pyrrolidine Substitution : Bulkier groups (e.g., 4-methylphenyl) enhance cytotoxicity (IC ↓ 20%) but reduce solubility .
- Triazole Position : 1,2,3-triazole vs. 1,2,4-triazole isomers show divergent kinase inhibition profiles .
Q. What mechanistic insights explain its reactivity in nucleophilic environments?
Computational and experimental approaches are combined:
- DFT Calculations : Predict electrophilic sites (e.g., carbonyl carbon with high partial positive charge) .
- Kinetic Studies : Pseudo-first-order kinetics in hydrolysis reactions at pH > 10 .
- Trapping Experiments : Use of MeOH as a nucleophile to isolate intermediates .
Q. How stable is the compound under varying storage conditions?
Stability studies assess:
- Thermal Degradation : TGA/DSC shows decomposition onset at ~180°C .
- Photostability : UV-Vis exposure (254 nm) for 48 hours causes <5% degradation in amber vials .
- pH Sensitivity : Stable at pH 5–7 but hydrolyzes rapidly at pH < 3 (t ~2 hours) .
Q. What computational models predict its pharmacokinetic properties?
- ADMET Prediction : Software like SwissADME estimates moderate bioavailability (LogP ~1.8) and blood-brain barrier permeability .
- Molecular Dynamics : Simulations reveal strong binding to human serum albumin (ΔG ~−8.2 kcal/mol) .
- Docking Studies : Triazole moiety interacts with ATP-binding pockets in kinases (e.g., EGFR) .
Q. How should contradictory data in biological assays be resolved?
- Replicate Experiments : Ensure consistency across ≥3 independent trials .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., pyrazoline derivatives ).
- Dose-Response Curves : Validate activity thresholds (e.g., IC values) using Hill slope analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
